5-Iodoindolizine
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Overview
Description
5-Iodoindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities.
Preparation Methods
The synthesis of 5-Iodoindolizine typically involves the lithiation of indolizine followed by an electrophilic quench with iodine. The process begins with the direct lithiation of 2-substituted indolizines at the 5-position using a strong base like n-butyllithium (n-BuLi) in the presence of a coordinating solvent such as tetrahydrofuran (THF). The lithiated intermediate is then treated with iodine to yield this compound .
Synthetic Route:
Lithiation: Indolizine + n-BuLi → 5-Lithioindolizine
Electrophilic Quench: 5-Lithioindolizine + I₂ → this compound
Reaction Conditions:
- Temperature: -78°C to room temperature
- Solvent: Anhydrous THF
- Reaction Time: 2-4 hours
Chemical Reactions Analysis
5-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Cross-Coupling Reactions: this compound is a suitable substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds with boronic acids and alkynes, respectively
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Major Products:
- Substituted indolizines
- Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)
Scientific Research Applications
5-Iodoindolizine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .
Comparison with Similar Compounds
- 5-Bromoindolizine
- 5-Chloroindolizine
- 5-Fluoroindolizine
Uniqueness: The presence of the iodine atom in 5-Iodoindolizine imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6IN |
---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
5-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
InChI Key |
IPUHPVRHYKJTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)I |
Origin of Product |
United States |
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